



# In Vivo Efficacy Assessment of IMM-01: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IMM-01  |           |
| Cat. No.:            | B608080 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IMM-01** is a novel recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ )-IgG1 Fc fusion protein designed to target the CD47/SIRP $\alpha$  immune checkpoint pathway.[1][2] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of various cancer cells, enabling them to evade phagocytosis by macrophages.[3] **IMM-01** exerts a dual anti-tumor effect by blocking the interaction between CD47 on tumor cells and SIRP $\alpha$  on macrophages, thereby inhibiting the "don't eat me" signal.[2][4] Simultaneously, the Fc portion of **IMM-01** can engage Fc receptors on macrophages, activating a "pro-phagocytic" signal. This dual mechanism enhances macrophage-mediated antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[2][4] Preclinical studies have demonstrated that **IMM-01** has potent antitumor activity, both as a monotherapy in hematological malignancies and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, in solid tumors.[2][4][5][6] A key feature of **IMM-01** is its minimal binding to human red blood cells, which mitigates the risk of severe hemolysis, a common side effect of some CD47-targeting antibodies.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of **IMM-01** in preclinical mouse models, including tumor xenograft establishment, treatment regimens, and methods for evaluating anti-tumor responses and the underlying immunological mechanisms.

# **IMM-01** Signaling Pathway



### Methodological & Application

Check Availability & Pricing

**IMM-01**'s mechanism of action is centered on modulating macrophage activity. By blocking the CD47-SIRPα interaction, **IMM-01** relieves the inhibition of phagocytosis. The binding of CD47 to SIRPα on macrophages leads to the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[7] This, in turn, recruits and activates the phosphatases SHP-1 and SHP-2.[2] These phosphatases dephosphorylate downstream effector molecules, including non-muscle myosin IIA, which is crucial for the cytoskeletal rearrangements required for phagocytosis.[2] By inhibiting this signaling cascade, **IMM-01** promotes the phagocytic activity of macrophages against tumor cells.





Click to download full resolution via product page

Caption: IMM-01 dual signaling pathway in macrophages.



# Experimental Protocols In Vivo Tumor Xenograft Models

This model is suitable for evaluating the efficacy of **IMM-01** against a hematological malignancy.

- Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Animal Strain: Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks old.
- Cell Implantation:
  - Harvest Daudi cells during the logarithmic growth phase.
  - Wash the cells twice with sterile phosphate-buffered saline (PBS).
  - Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10<sup>7</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Tumor Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers every
     2-3 days once the tumors become palpable.
  - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  - Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.

This model mimics disseminated lymphoma and is useful for survival studies.

- Cell Culture: Culture Raji cells as described for Daudi cells.
- Animal Strain: Use immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.



- Cell Implantation:
  - Prepare Raji cells as described for the Daudi model.
  - Resuspend the cells in sterile PBS at a concentration of 1.5 x 10<sup>7</sup> cells/mL.
  - Inject 100  $\mu$ L of the cell suspension (1.5 x 10<sup>6</sup> cells) intravenously via the tail vein.
- Monitoring:
  - Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind-limb paralysis).
  - Survival is the primary endpoint for this model.

### **IMM-01** Treatment Regimens

- Formulation: Reconstitute lyophilized IMM-01 in sterile water for injection or PBS to the desired stock concentration.
- Dosing: A dose of 5 mg/kg has been shown to be effective in preclinical models.[8]
- Administration: Administer **IMM-01** via intraperitoneal (IP) or intravenous (IV) injection.
- Frequency: Administer twice weekly for the duration of the study.
- **IMM-01** Administration: Follow the monotherapy protocol for **IMM-01** administration (5 mg/kg, IP or IV, twice weekly).
- Anti-PD-1 Antibody Administration:
  - Dosing: Administer an anti-mouse PD-1 antibody at a dose of 10 mg/kg.
  - Administration: Administer via IP injection.
  - Frequency: Administer twice weekly, on the same days as IMM-01.

# **Efficacy Assessment**



#### Procedure:

- Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
- Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the excised tumors.

### Data Analysis:

- Calculate the TGI (%) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A TGI of 97.48% has been reported for IMM-01 in a Daudi xenograft model.[8]
- Plot the mean tumor volume ± SEM for each group over time.

### Procedure:

- For orthotopic models, monitor mice daily for signs of morbidity.
- Euthanize mice when they reach a predetermined humane endpoint (e.g., >20% body weight loss, hind-limb paralysis, or other signs of distress).
- Record the date of death or euthanasia for each mouse.

### Data Analysis:

- Generate Kaplan-Meier survival curves for each treatment group.
- Perform statistical analysis (e.g., log-rank test) to compare survival between groups.

# Immunological Analysis Protocols Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry



This protocol allows for the quantification of various immune cell populations within the tumor microenvironment.

### · Tumor Digestion:

- Excise tumors at the end of the study and mince them into small pieces.
- Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with gentle agitation.
- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Staining and Analysis:
  - Count the cells and stain with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80 for macrophages).
  - o Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.

### Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This method provides spatial information on the infiltration of cytotoxic T cells into the tumor.

- Tissue Preparation:
  - Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-5 μm sections and mount them on slides.
- Staining:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval using a citrate-based buffer.
  - Block endogenous peroxidase activity and non-specific binding.



- Incubate with a primary antibody against CD8.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.
- Analysis:
  - Visualize the stained slides under a microscope.
  - Quantify the number of CD8+ T cells per unit area of the tumor.

## **Cytokine Profiling by ELISA**

This assay measures the levels of key cytokines in the serum of treated mice.

- Sample Collection:
  - Collect blood from mice via cardiac puncture or retro-orbital bleeding at the end of the study.
  - Allow the blood to clot and centrifuge to separate the serum.
- ELISA Procedure:
  - Use commercially available ELISA kits for cytokines of interest (e.g., IFN-y, TNF-α).
  - Follow the manufacturer's instructions for the assay.
  - Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

# Data Presentation Quantitative Data Summary

Table 1: Tumor Growth Inhibition in Daudi Xenograft Model



| Treatment Group | Dose (mg/kg) | Mean Tumor<br>Volume (mm³) at<br>Day 24 ± SEM | Tumor Growth Inhibition (%) |
|-----------------|--------------|-----------------------------------------------|-----------------------------|
| Vehicle Control | -            | [Insert Data]                                 | -                           |
| IMM-01          | 5            | [Insert Data]                                 | 97.48[8]                    |

Table 2: Survival in Raji Orthotopic Model

| Treatment Group    | Dose (mg/kg) | Median Survival<br>(days) | % Survival at Day<br>80 |
|--------------------|--------------|---------------------------|-------------------------|
| Vehicle Control    | -            | [Insert Data]             | [Insert Data]           |
| IMM-01             | 5            | [Insert Data]             | >60[8]                  |
| Rituximab          | 5            | [Insert Data]             | [Insert Data]           |
| IMM-01 + Rituximab | 5 + 5        | [Insert Data]             | 100[8]                  |

# **Experimental Workflow and Logical Relationships**





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy assessment of IMM-01.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. ascopubs.org [ascopubs.org]



- 2. SIRPα-Fc fusion protein IMM01 exhibits dual anti-tumor activities by targeting CD47/SIRPα signal pathway via blocking the "don't eat me" signal and activating the "eat me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SIRPα-Fc fusion protein enhances the antitumor effect of oncolytic adenovirus against ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CD47–SIRPα-targeted therapeutics: status and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Efficacy Assessment of IMM-01: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#techniques-for-assessing-imm-01-efficacy-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.